TDRL-551
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Overview
Description
TDRL-551 is a potent and selective Replication Protein A (RPA) inhibitor. This compound showed synergy with Pt in tissue culture models of EOC and in vivo efficacy, as a single agent and in combination with platinum, in a NSCLC xenograft model.
Scientific Research Applications
Cancer Therapy Enhancement
TDRL-551 has been identified as a significant contributor to enhancing the efficacy of platinum-based chemotherapy in the treatment of lung and ovarian cancer. Its role in inhibiting the Replication Protein A (RPA)-DNA interaction is crucial, as RPA plays essential roles in DNA repair mechanisms like nucleotide excision repair (NER) and homologous recombination (HR). Inhibition of these pathways by this compound can sensitize cancer cells to platinum treatment, thereby improving the clinical efficacy of chemotherapy. Studies have shown this compound's synergy with platinum in tissue culture models of epithelial ovarian cancer (EOC) and in vivo efficacy in non-small cell lung cancer (NSCLC) xenograft models (Mishra et al., 2015). Further optimization of the compound has led to the identification of analogues with improved potency and physicochemical properties, showing promise for the development of novel anticancer agents (Gavande et al., 2020).
Drug Development and Optimization
The development of small molecule inhibitors targeting RPA-DNA interactions has been a focus area in cancer chemotherapy. This compound specifically targets the DNA binding domains of the 70 kDa RPA subunit, showing potential as an anticancer therapeutic for the treatment of lung and ovarian cancer. The compound exhibits synergy with cisplatin, a common chemotherapy drug, enhancing its therapeutic effect. Continued research on this compound has focused on defining structure-activity relationships (SAR) to optimize its effectiveness as a cancer treatment (Gavande et al., 2015).
Properties
CAS No. |
1644626-43-6 |
---|---|
Molecular Formula |
C25H23ClIN3O4 |
Molecular Weight |
591.8305 |
IUPAC Name |
5-(5-(2-chloro-7-ethoxyquinolin-3-yl)-3-(4-iodophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid |
InChI |
InChI=1S/C25H23ClIN3O4/c1-2-34-18-11-8-16-12-19(25(26)28-20(16)13-18)22-14-21(15-6-9-17(27)10-7-15)29-30(22)23(31)4-3-5-24(32)33/h6-13,22H,2-5,14H2,1H3,(H,32,33) |
InChI Key |
QHNTZIUSUGGSNE-UHFFFAOYSA-N |
SMILES |
O=C(O)CCCC(N1N=C(C2=CC=C(I)C=C2)CC1C3=CC4=CC=C(OCC)C=C4N=C3Cl)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TDRL-551; TDRL 551; TDRL551. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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